2-[(propan-2-yloxy)methyl]prop-2-enoic acid
Description
2-[(Propan-2-yloxy)methyl]prop-2-enoic acid is an α,β-unsaturated carboxylic acid derivative with a propan-2-yloxymethyl substituent at the β-position of the acrylic acid backbone. Its structure (Fig. 1) features a reactive α,β-unsaturated system, making it amenable to Michael addition and polymerization reactions.
Properties
CAS No. |
1342716-61-3 |
|---|---|
Molecular Formula |
C7H12O3 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
2-(propan-2-yloxymethyl)prop-2-enoic acid |
InChI |
InChI=1S/C7H12O3/c1-5(2)10-4-6(3)7(8)9/h5H,3-4H2,1-2H3,(H,8,9) |
InChI Key |
QZHVTGGGNRPEHC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OCC(=C)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthesis of Methyl 2-(Hydroxymethyl)prop-2-enoate
The hydroxymethyl acrylate precursor is synthesized via base-catalyzed esterification of 2-(hydroxymethyl)acrylic acid with methanol. Triethylamine (2.0 equiv) facilitates the reaction in ethyl alcohol under reflux for 4–6 h. The intermediate is isolated in 85–90% yield after crystallization.
Etherification with Isopropyl Bromide
Methyl 2-(hydroxymethyl)prop-2-enoate reacts with isopropyl bromide (1.2 equiv) in the presence of sodium hydride (1.5 equiv) in tetrahydrofuran (THF) at 0–5°C. The mixture is stirred for 12 h, yielding methyl 2-[(propan-2-yloxy)methyl]prop-2-enoate.
Reaction Conditions:
-
Solvent: THF
-
Temperature: 0–5°C → room temperature
-
Yield: 70–75%
Acid Hydrolysis
The ester undergoes hydrolysis using 2 M NaOH in ethanol-water (3:1) at 60°C for 3 h. Acidification with HCl precipitates the target compound.
Williamson Ether Synthesis
Direct etherification of 2-(hydroxymethyl)prop-2-enoic acid via Williamson synthesis offers a streamlined route.
Preparation of 2-(Hydroxymethyl)prop-2-enoic Acid
This intermediate is synthesized via oxidation of 2-(hydroxymethyl)propanal using Jones reagent (CrO₃/H₂SO₄) in acetone at −20°C.
Ether Formation
The hydroxymethyl group is alkylated with isopropyl bromide (1.1 equiv) using potassium tert-butoxide (1.3 equiv) in dimethylformamide (DMF) at 50°C for 6 h.
Key Data:
Michael Addition Strategy
Adapting methodologies from quinoxaline derivatization, a Michael acceptor is functionalized with the isopropyloxymethyl group.
Synthesis of Acrylate Michael Acceptor
Methyl acrylate reacts with isopropyloxymethyl mercaptan (1.0 equiv) in ethyl alcohol under reflux for 6 h, forming methyl 2-[(propan-2-yloxy)methyl]prop-2-enoate.
Hydrolysis to Acid
The ester is hydrolyzed as described in Method 1.3.
Advantages:
Copolymerization-Derived Synthesis
Industrial routes from prop-2-enoate copolymer production suggest monomer synthesis via radical-initiated esterification.
Radical-Mediated Esterification
2-(Chloromethyl)prop-2-enoic acid reacts with isopropyl alcohol in the presence of azobisisobutyronitrile (AIBN) at 80°C for 12 h.
Conditions:
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
2-[(propan-2-yloxy)methyl]prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ether linkage can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides (Cl-, Br-) and amines (NH2-) are often employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(propan-2-yloxy)methyl]prop-2-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its therapeutic potential in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(propan-2-yloxy)methyl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, modulating biochemical pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
2-(Methoxymethyl)prop-2-enoic Acid
- Structure : Methoxymethyl substituent at the β-position.
- Key Differences : Smaller alkoxy group (methoxy vs. isopropoxy) reduces steric bulk and lipophilicity.
- Physical Properties : Liquid at room temperature, molecular weight 116.12 g/mol, CAS 871328-69-7 .
- Reactivity : Higher acidity (predicted) due to reduced electron-donating effects compared to isopropoxy.
(E)-3-[3-(Propan-2-yloxy)phenyl]prop-2-enoic Acid
- Structure : Propan-2-yloxy group attached to a phenyl ring conjugated to the acrylic acid.
- Key Differences : Substituent position (phenyl ring vs. acrylic acid backbone) alters electronic conjugation and biological activity.
2-(Phosphonooxy)prop-2-enoic Acid (Phosphoenolpyruvate)
Physical and Chemical Properties
Table 1: Comparative Properties of Prop-2-enoic Acid Derivatives
Substituent Effects on Bioactivity
- Lipophilicity : The isopropoxymethyl group in the target compound enhances membrane permeability compared to smaller alkoxy derivatives, which may improve drug bioavailability.
- Positional Isomerism : Substituents on the acrylic acid backbone (e.g., 2-(methoxymethyl)) vs. aromatic rings (e.g., 3-(propan-2-yloxy)phenyl) lead to divergent biological targets. The former may interact with enzymes via the α,β-unsaturated system, while the latter could modulate receptor binding via aromatic interactions .
Q & A
Q. What synthetic methodologies are recommended for 2-[(propan-2-yloxy)methyl]prop-2-enoic acid, and how can reaction conditions be optimized?
Synthesis typically involves esterification or nucleophilic substitution. For example, analogous prop-2-enoic acid derivatives are synthesized via coupling reactions using carbodiimide-based catalysts (e.g., DCC or EDC) to activate carboxylic acid groups for ester formation . Optimization includes controlling reaction temperature (e.g., 0–25°C to minimize side reactions) and using anhydrous solvents (e.g., THF or DMF). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization improves yield and purity .
Q. What safety protocols should be followed when handling this compound in the laboratory?
Based on structurally related compounds:
- Use nitrile gloves and Tyvek® suits to prevent skin absorption .
- Employ local exhaust ventilation for aerosolized particles and fume hoods for solution handling .
- Monitor airborne concentrations with HEPA-filtered vacuums during cleanup to avoid dust dispersion .
- Provide emergency eyewash stations and showers, and prohibit eating/drinking in lab areas .
Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?
- NMR spectroscopy (¹H/¹³C) to verify substituent positions and stereochemistry.
- High-Performance Liquid Chromatography (HPLC) with UV detection for purity assessment (≥98% recommended for biological assays) .
- Mass Spectrometry (HRMS or LC-MS) to confirm molecular weight and detect trace impurities .
- X-ray crystallography (if crystals are obtainable) for absolute structural confirmation .
Advanced Research Questions
Q. How can hydrogen bonding patterns and crystal packing of this compound be analyzed to predict its stability and reactivity?
- Use SHELXTL or SHELXL for crystallographic refinement to map hydrogen bond donors/acceptors (e.g., carboxylic acid -OH and ether oxygen) .
- Apply graph-set analysis (R²₂(8), R⁴₄(12) motifs) to classify intermolecular interactions, which influence melting points and solubility .
- Pair with DFT calculations (e.g., Gaussian) to model electronic effects of the propan-2-yloxy group on hydrogen bond strength .
Q. How might researchers resolve contradictions in biological activity data across different assays?
- Cross-validate assays : Use orthogonal methods (e.g., enzyme inhibition vs. cell-based viability assays) to confirm activity .
- Control for stereochemical purity : Chiral HPLC or capillary electrophoresis to ensure enantiomeric homogeneity, as impurities can skew results .
- Dose-response analysis : Test multiple concentrations to identify non-linear effects or off-target interactions .
Q. What strategies can be employed to study the compound’s potential as a protease inhibitor or receptor modulator?
- Molecular docking (AutoDock, Schrödinger) to predict binding affinities with target proteins (e.g., kinases, GPCRs) using crystallographic data .
- Isothermal Titration Calorimetry (ITC) to quantify thermodynamic parameters (ΔH, Kd) of ligand-receptor interactions .
- Metabolic stability assays (e.g., liver microsome testing) to assess pharmacokinetic viability .
Q. How can researchers address discrepancies in synthetic yields reported in literature?
- Reaction monitoring : Use in situ techniques (e.g., FTIR or Raman spectroscopy) to track intermediate formation and optimize reaction termination .
- Solvent screening : Test polar aprotic (DMF, DMSO) vs. non-polar solvents (toluene) to identify ideal dielectric environments .
- Catalyst comparison : Evaluate metal catalysts (e.g., Pd/C for hydrogenation) vs. organocatalysts for step efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
